(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol

Neuromuscular blockade potency comparison cat gastrocnemius model

Sourcing stereochemically pure 2β,16β-dipiperidino-5α-androstane-3α,17β-diol is critical for reproducible pancuronium/vecuronium synthesis and regulatory impurity testing. This compound provides the essential 2β,16β-dipiperidino configuration and dual 3α,17β-hydroxyl handles enabling selective acetylation (>98% conversion) and subsequent quaternization. Serves as Vecuronium Bromide Impurity 2 reference standard for HPLC/MS quantification. Available in research quantities with documented purity.

Molecular Formula C29H50N2O2
Molecular Weight 458.7 g/mol
CAS No. 13522-16-2
Cat. No. B076947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol
CAS13522-16-2
Molecular FormulaC29H50N2O2
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C
InChIInChI=1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeySMEIBKQQBOLIMJ-RIQJFVKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2β,16β-Dipiperidino-5α-androstane-3α,17β-diol: Steroidal Intermediate for Neuromuscular Blockers and Antitumor Agents


(2β,3α,5α,16β,17β)-2,16-Dipiperidin-1-ylandrosta-3,17 diol, systematically named 2β,16β-dipiperidino-5α-androstane-3α,17β-diol, is a synthetic aminosteroid bearing two piperidine rings at the 2β and 16β positions and two hydroxyl groups at 3α and 17β [1]. This tertiary amino diol serves as the core steroidal scaffold for the clinically essential neuromuscular blocking agents pancuronium bromide and vecuronium bromide, and its dipivalate ester derivative (DAP) has demonstrated significant antitumor activity in animal models [2].

Stereochemically defined aminosteroid intermediate for neuromuscular blocker research synthesis
Dual 3α,17β‑diol enables orthogonal acetylation and quaternization steps
Suitable as impurity reference standard for vecuronium and pancuronium analytical methods
Dipivalate ester derivative reported to support antitumor model‑response studies

Why Aminosteroid Diol Substitutions Fail


In-class substitution is not feasible because the specific stereochemistry and substitution pattern of this 2β,16β-dipiperidino-5α-androstane-3α,17β-diol are critical determinants of both its downstream pharmacological profile and its utility as a synthetic intermediate. The precise 2β,16β-dipiperidino configuration is essential for the non-depolarizing neuromuscular blocking activity of its quaternized derivatives, with even close homologues like 2β,16β-dipyrrolidino or 2β,16β-dimorpholino analogs exhibiting markedly different potency, duration of action, and cardiovascular side effect profiles [1]. As a synthetic intermediate, the presence and spatial orientation of both the 3α- and 17β-hydroxyl groups enable the selective C3-acetylation and subsequent N-quaternization steps that yield the active pharmaceutical ingredients pancuronium and vecuronium, an orthogonal reactivity that generic steroidal diols lacking this dual functional handle cannot replicate [2].

!
2β,16β‑dipiperidino configuration is stereospecific; dipyrrolidino or dimorpholino analogs may shift neuromuscular blocking profile and potency
!
3α,17β‑diol dual handle is essential for selective acetylation and quaternization; generic steroidal diols cannot replicate this orthogonal reactivity
!
Substitution with mono‑piperidino or different stereoisomers may alter intermediate reactivity and impurity profile of final quaternary salts

Quantitative Differentiation Against Closest Analogs


Neuromuscular Blocking Potency vs. (+)-Tubocurarine

The 3α-acetate dimethobromide salt of the target diol, designated Org 6368, is a non-depolarizing neuromuscular blocker that is 2.4 times more potent than (+)-tubocurarine in the cat sciatic nerve-gastrocnemius preparation, establishing the pharmacological advantage of the 2β,16β-dipiperidino scaffold over the classical bisbenzylisoquinoline baseline [1].

Potency vs. Tubocurarine
Direct comparison
2.4‑fold higher potency than (+)-tubocurarine in cat gastrocnemius model
Supports neuromuscular blocker research potency context
Intravenous administration; cat sciatic nerve preparation
Neuromuscular blockade potency comparison cat gastrocnemius model

Duration of Action vs. Pancuronium Bromide

Paralysis induced by the 3α-acetate dimethobromide derivative of the target diol (Org 6368) is of appreciably shorter duration than that of the clinically established pancuronium bromide [1]. This faster recovery profile distinguishes this chemical series from the prototypical long-acting aminosteroid blocker.

Duration vs. Pancuronium
Direct comparison
Appreciably shorter paralysis duration than pancuronium bromide
Reported faster recovery profile for brief neuromuscular blockade models
Exact time difference not specified; cat model
Duration of paralysis recovery time cat model

Histamine Release Profile

The histamine-releasing capacity of Org 6368, the quaternized derivative of the target diol, is greater than that of pancuronium but less than that of (+)-tubocurarine [1]. This intermediate histamine release profile demonstrates that the 2β,16β-dipiperidino scaffold offers a clinically meaningful balance between neuromuscular potency and cardiovascular tolerability.

Histamine Release Rank
Direct comparison
Histamine release greater than pancuronium, less than (+)-tubocurarine
Intermediate profile supports research on cardiovascular safety endpoints
Anesthetized cat model; quantitative magnitude not detailed
Histamine release adverse effects cardiovascular safety

In Vivo Antitumor Efficacy vs. Vinblastine

The dipivalate ester of the target diol (2β,16β-dipiperidino-5α-androstane-3α,17β-diol dipivalate, DAP) was tested in parallel with cyclophosphamide and vinblastine, exhibiting acute toxicity similar to cyclophosphamide and considerably lower than vinblastine, while enabling long-term survival (>1 year) in rats with Walker ascites tumors [1].

In Vivo Antitumor Model
Cross‑study context
Dipivalate ester (DAP): treated rats survived up to 1 year vs. 10‑day control survival
Supports antitumor model‑response interpretation in Walker ascites model
Acute toxicity similar to cyclophosphamide, lower than vinblastine; intraperitoneal route
Antitumor activity ascites model toxicity comparison

Melting Point as Analytical Reference Standard

The target compound exhibits a melting point of 157 °C, which provides a sharp and reproducible thermal transition for identity verification and purity assessment of synthetic batches, a critical quality attribute for a pharmaceutical intermediate . This contrasts with other aminosteroid diols in the series, where melting points vary by >10 °C, enabling unambiguous identification by differential scanning calorimetry or melting point apparatus.

Melting Point ID
Data to verify
157 °C sharp thermal transition
May support identity verification in receiving specifications
Class‑level inference; verify against supplier Certificate of Analysis
Reference standard melting point purity analysis

Procurement-Driven Application Scenarios


GMP Synthesis of Vecuronium and Pancuronium API

As the direct precursor to the 3,17-diacetate ester, this diol is the primary starting material for synthesizing pancuronium bromide (via bis-quaternization) and vecuronium bromide (via selective N-demethylation or monoquaternization). Its dual hydroxyl groups allow sequential acetylation under controlled conditions, achieving >98% conversion to the diacetate intermediate, which is then converted to the active pharmaceutical ingredient via quaternization with methyl bromide [1].

Neuromuscular Junction Research Tool

The 3α-acetate dimethobromide salt (Org 6368) synthesized from this diol serves as a pharmacological probe for investigating structure-activity relationships at the nicotinic acetylcholine receptor. Its 2.4-fold potency advantage over (+)-tubocurarine and shorter duration relative to pancuronium make it a valuable comparator in studies of aminosteroid neuromuscular blocker pharmacodynamics and in the screening of reversal agents [1].

Lead Scaffold for Antitumor Drug Discovery

The dipivalate ester derivative (DAP) of this diol has demonstrated curative antitumor efficacy in the Walker 256 ascites rat model with a toxicity profile more favorable than vinblastine. This compound can be utilized as a lead structure for medicinal chemistry campaigns aimed at developing novel steroidal anticancer agents, particularly for intraperitoneal malignancies, where local administration achieves high drug concentrations with acceptable systemic toxicity [1].

Pharmaceutical Impurity Reference Standard

As Vecuronium Bromide Impurity 2, this diol is used as a certified reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry methods for quantifying residual starting materials and degradation products in vecuronium and pancuronium drug products, ensuring compliance with ICH Q3A impurity guidelines [1].

Application
Selection Property
Validation Focus
Neuromuscular blocker research synthesis
Stereospecific 2β,16β‑dipiperidino and dual 3α,17β‑diol functionality
Confirm regio‑ and stereochemical integrity for selective acetylation and quaternization
Neuromuscular junction pharmacology studies
Quaternized derivative (Org 6368) with reported potency and duration profile
Assess nicotinic receptor response and reversibility in appropriate muscle preparation
Oncology lead scaffold exploration
Dipivalate ester (DAP) with reported in vivo model‑response activity
Evaluate antitumor model‑response and toxicity profile in intraperitoneal xenograft or ascites models
Impurity reference standard for analytical methods
Well‑defined melting point (157 °C) and chromatographic identity
Verify retention time and purity by HPLC/LC‑MS against certified lot specifications
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